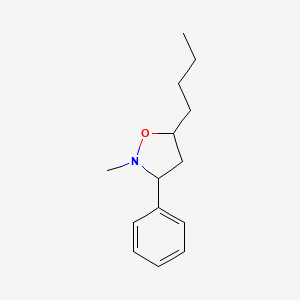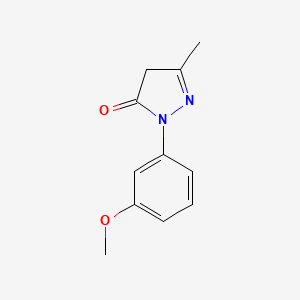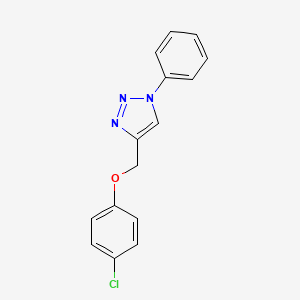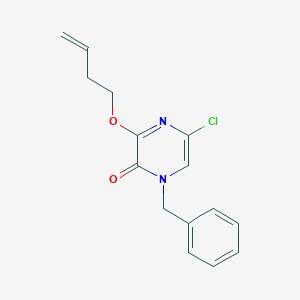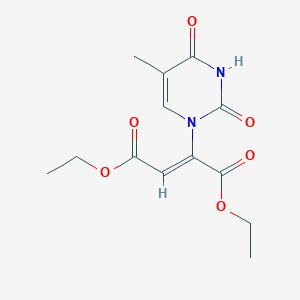![molecular formula C10H9ClN2O2 B12905981 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-07-6](/img/structure/B12905981.png)
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
The synthesis of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxypyridine with chloroacetyl chloride in the presence of a base, followed by cyclization with guanidine to form the pyridopyrimidine core. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Scientific Research Applications
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored for the development of new drugs and pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its anticancer and antiviral activities.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Exhibits antimicrobial properties.
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Used in the development of antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
88405-07-6 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-2-ethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-8(11)10(14)13-6-4-3-5-7(13)12-9/h3-6H,2H2,1H3 |
InChI Key |
OGLZUENZBIECSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C=CC=CC2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



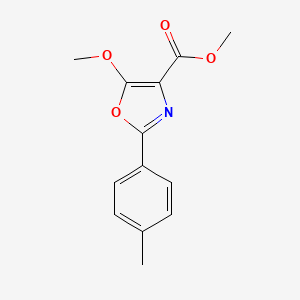


![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
